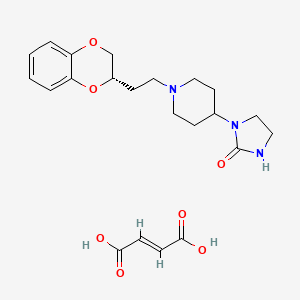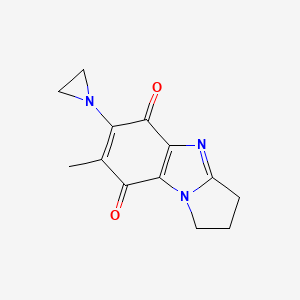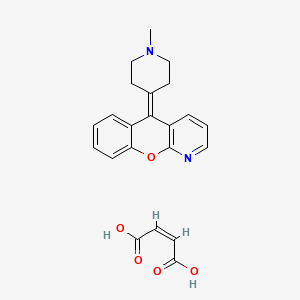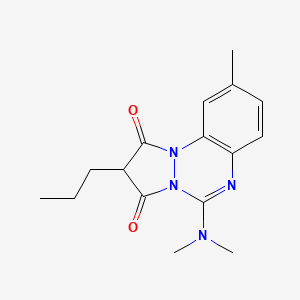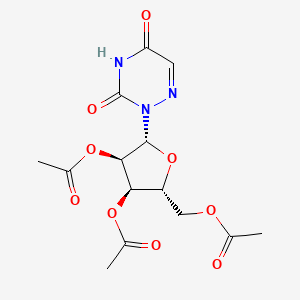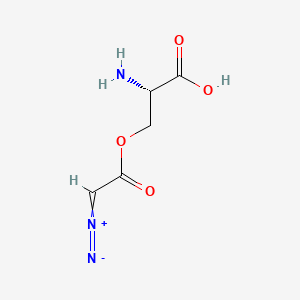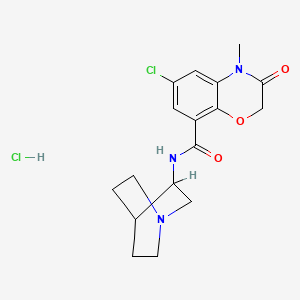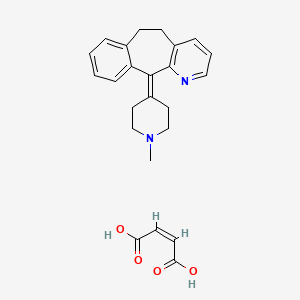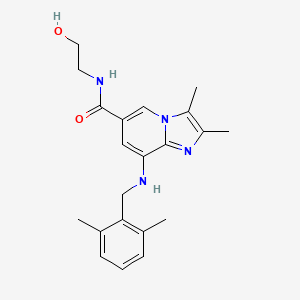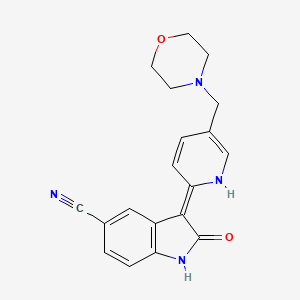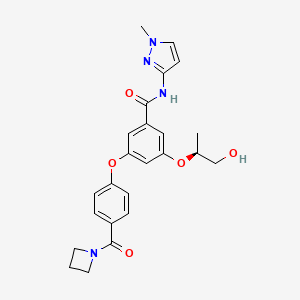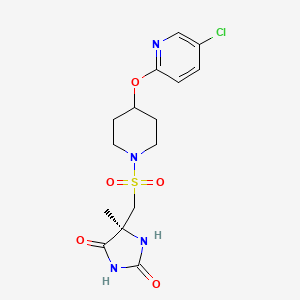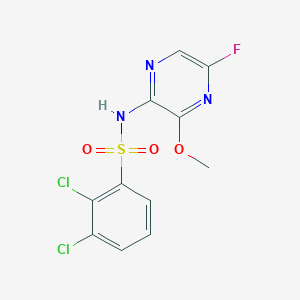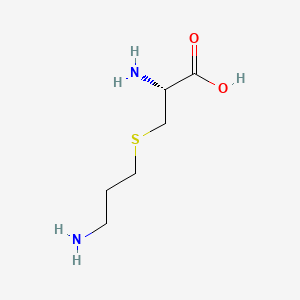
Aminopropylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopropylcysteine is an amino acid standard.
Wissenschaftliche Forschungsanwendungen
Oxidative Deamination
S-aminopropylcysteine, when oxidized by snake venom L-amino acid oxidase, forms ketoderivatives. Notably, the ketoderivative of S-aminopropylcysteine cyclizes to form a seven-membered ring (ketimine), displaying unique absorption characteristics. This process highlights its potential in biochemical studies involving oxidative reactions and enzyme activities (Serao et al., 1991).
Aminopropyltransferase Inhibition
Aminopropyltransferases, which are crucial for forming polyamines in cells, can be inhibited by derivatives of aminopropylcysteine. This inhibition is significant for studying cellular processes involving polyamines, with potential implications in cancer research and enzymology (Šečkutė et al., 2011).
Amino Acid Analysis
3-Bromopropylamine, a derivative of aminopropylcysteine, is used for quantitative analysis of cysteine residues in proteins. This application is crucial in protein chemistry, allowing for precise determination of cysteine content in various biological samples (Hale et al., 1994).
Amino Acid Transport Systems
Aminopropylcysteine demonstrates interaction with cellular transport systems, affecting the transportation of other amino acids. This property can be leveraged in studies related to cellular transport mechanisms and amino acid metabolism (Cini et al., 1987).
Selenoprotein Synthesis and Function
In the realm of selenoprotein research, aminopropylcysteine plays a role in understanding the synthesis and function of these proteins. This area is particularly relevant in studies exploring the biological importance of selenium and its incorporation into proteins (Liu et al., 2018).
Selenium Utilization in Organisms
The study of selenium utilization in organisms, including the role of selenocysteine, benefits from understanding aminopropylcysteine's behavior and interactions. This research is pivotal in unraveling the evolutionary and functional aspects of selenium in biology (Romero et al., 2005).
Eigenschaften
CAS-Nummer |
51785-96-7 |
|---|---|
Produktname |
Aminopropylcysteine |
Molekularformel |
C6H14N2O2S |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
KLGFHUHSBPGOAU-YFKPBYRVSA-N |
Isomerische SMILES |
C(CN)CSC[C@@H](C(=O)O)N |
SMILES |
C(CN)CSCC(C(=O)O)N |
Kanonische SMILES |
C(CN)CSCC(C(=O)O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
51785-96-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-thiahomolysine aminopropylcysteine S-(3-aminopropyl)cysteine S-aminopropylcysteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



